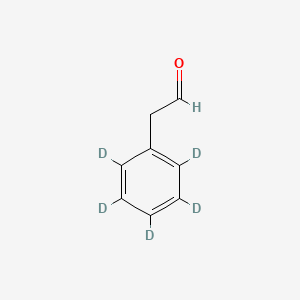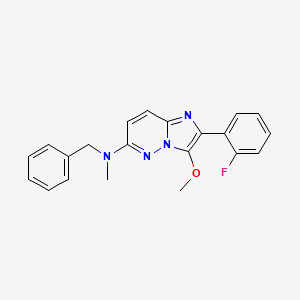
Tuberculosis inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberculosis inhibitor 8 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in the field of anti-tuberculosis drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 8 involves several steps, including the cyclization of triazolyl-chalocones with hydroxylamine followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of copper(I) iodide or copper(II) chloride under reflux conditions with a mixture of acetonitrile and water as the solvent at 80°C for one hour .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tuberculosis inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, copper(I) iodide, copper(II) chloride, and acetonitrile . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against Mycobacterium tuberculosis . These derivatives are essential for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .
Aplicaciones Científicas De Investigación
Tuberculosis inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable scaffold for developing new anti-tuberculosis agents. In biology, it is used to study the mechanisms of Mycobacterium tuberculosis inhibition and resistance . In medicine, this compound is being investigated for its potential as a therapeutic agent for treating tuberculosis, especially drug-resistant strains . In the industry, it can be used in the development of diagnostic tools and drug delivery systems .
Mecanismo De Acción
The mechanism of action of tuberculosis inhibitor 8 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis . Specifically, it targets the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid, a major component of the Mycobacterium tuberculosis cell wall . By inhibiting InhA, this compound disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Tuberculosis inhibitor 8 is unique compared to other similar compounds due to its specific targeting of the InhA enzyme and its potent inhibitory activity against drug-resistant strains of Mycobacterium tuberculosis . Similar compounds include bedaquiline, pretomanid, and linezolid, which also target different pathways in Mycobacterium tuberculosis . this compound stands out due to its novel mechanism of action and potential for reduced toxicity .
Propiedades
Fórmula molecular |
C21H19FN4O |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3 |
Clave InChI |
QAMWJWRMJYBJMS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



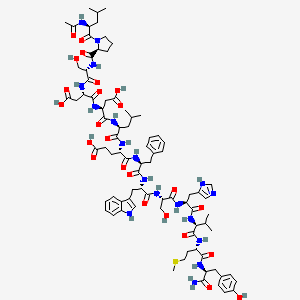

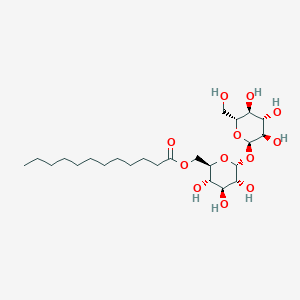
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
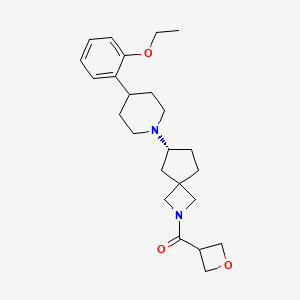
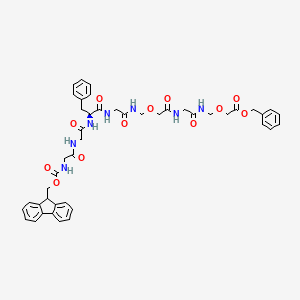

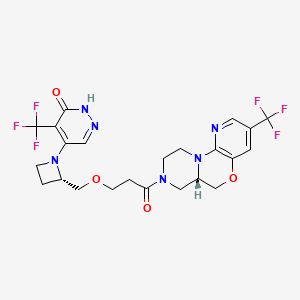
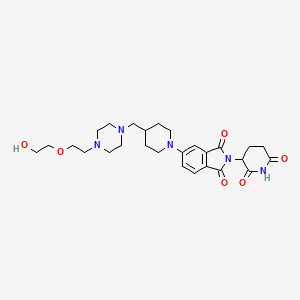
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
